REACTION_CXSMILES
|
C[N:2]([CH:4]=O)[CH3:3].O=P(Cl)(Cl)Cl.[C:11]([O:14][CH2:15]C)(=[O:13])C.[C:17]([O-:20])(O)=O.[Na+].Cl[CH2:23][CH2:24]Cl>O>[CH:17]([C:3]1[NH:2][C:4]([C:11]([O:14][CH3:15])=[O:13])=[CH:24][CH:23]=1)=[O:20] |f:3.4|
|
Name
|
|
Quantity
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7 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
2
|
Quantity
|
9.46 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed three times with ether
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed twice with aqueous saturated Na2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
WAIT
|
Details
|
The resulting solid was sublimed under reduced pressure (20×10−3 torr) at 60 degrees Centigrade in 3-hour
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50.1 mmol | |
AMOUNT: MASS | 7.79 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |